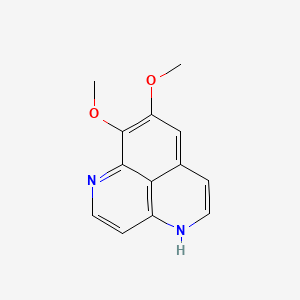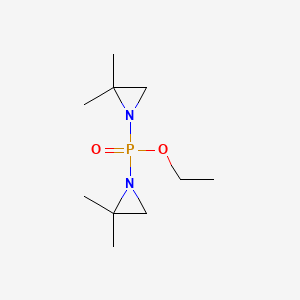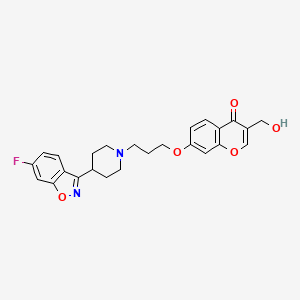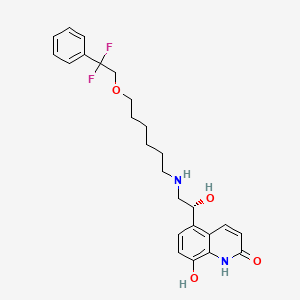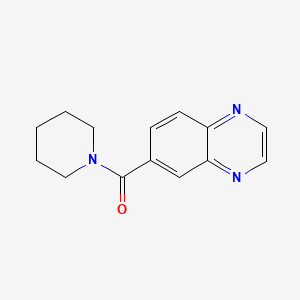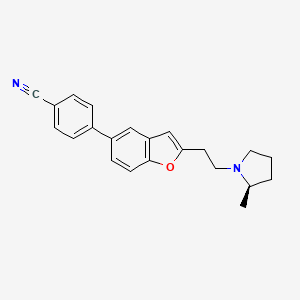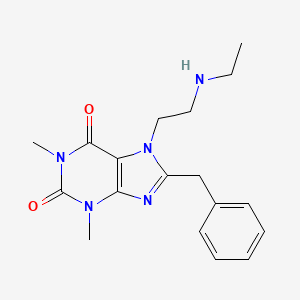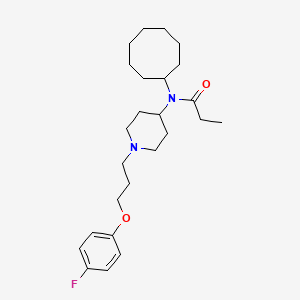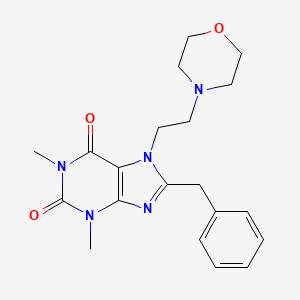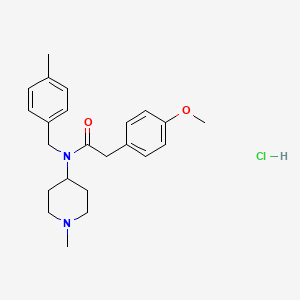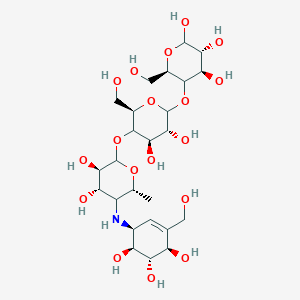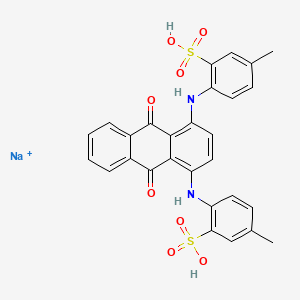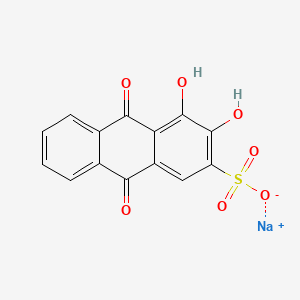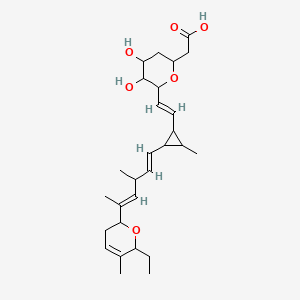
Ambruticin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ambruticin is a natural polyketide isolated from the myxobacteria Sorangium cellulosum with antifungal activity. Ambruticin interferes with the osmoregulatory system by activating fungal high osmolarity glycerol (HOG) pathway. This results in an accumulation of intracellular glycerol, which in turn causes water influx and swelling of the cell. This ultimately leads to cellular leakage and cell death.
Aplicaciones Científicas De Investigación
Antifungal Activity
Ambruticin has demonstrated significant antifungal activity. Studies reveal its effectiveness against a variety of fungal infections, including dimorphic and filamentous fungi. For example, it has shown high activity against dermatophytic fungi, Histoplasma capsulatum, and Blastomyces dermatitidis, with minimal inhibitory concentrations for some strains being remarkably low (Ringel, 1978). Additionally, ambruticin S and its analogs have been effective in treating murine coccidioidal infection (Shubitz et al., 2006), and also in a murine model of invasive pulmonary aspergillosis (Chiang et al., 2006).
Mechanism of Action
Ambruticin targets the HOG pathway, a critical osmotic stress control pathway in fungi. This mechanism is achieved by affecting Hik1, a group III histidine kinase, disrupting the osmoregulatory system of the fungi (Vetcher et al., 2007). Another study also points out that ambruticin induces cellular leakage and cell death by affecting the yeast's osmoregulatory system (Knauth & Reichenbach, 2000).
Synthetic Studies
Research has been focused on the synthesis and modification of ambruticin to explore its full pharmacological potential. Studies include the total synthesis of ambruticin J and exploration of its structural elements (Bowen et al., 2021), and the synthesis of enantiomerically pure vinylcyclopropylboronic esters relevant to ambruticin chemistry (García et al., 2003).
Biosynthesis and Genetic Studies
The biosynthesis of ambruticin involves complex pathways with non-canonical enzymatic transformations. Analysis of gene clusters in Sorangium cellulosum, the producing organism, provides insights into these mechanisms (Julien et al., 2006). Additionally, the study of chemical modifications of ambruticin has shed light on its structure-activity relationships (Connor & von Strandtmann, 1979).
Propiedades
Número CAS |
58857-02-6 |
|---|---|
Nombre del producto |
Ambruticin |
Fórmula molecular |
C28H42O6 |
Peso molecular |
474.6 g/mol |
Nombre IUPAC |
2-[(2S,4S,5R,6S)-6-[(E)-2-[(1S,2S,3R)-2-[(1E,3R,4E)-5-[(2R,6R)-6-ethyl-5-methyl-3,6-dihydro-2H-pyran-2-yl]-3-methylhexa-1,4-dienyl]-3-methylcyclopropyl]ethenyl]-4,5-dihydroxyoxan-2-yl]acetic acid |
InChI |
InChI=1S/C28H42O6/c1-6-24-17(3)8-11-25(34-24)18(4)13-16(2)7-9-21-19(5)22(21)10-12-26-28(32)23(29)14-20(33-26)15-27(30)31/h7-10,12-13,16,19-26,28-29,32H,6,11,14-15H2,1-5H3,(H,30,31)/b9-7+,12-10+,18-13+/t16-,19-,20+,21+,22+,23+,24-,25-,26+,28-/m1/s1 |
Clave InChI |
TYIXBSJXUFTELJ-LQJOTGEPSA-N |
SMILES isomérico |
CC[C@@H]1C(=CC[C@@H](O1)/C(=C/[C@H](C)/C=C/[C@H]2[C@H]([C@@H]2/C=C/[C@H]3[C@@H]([C@H](C[C@H](O3)CC(=O)O)O)O)C)/C)C |
SMILES |
CCC1C(=CCC(O1)C(=CC(C)C=CC2C(C2C=CC3C(C(CC(O3)CC(=O)O)O)O)C)C)C |
SMILES canónico |
CCC1C(=CCC(O1)C(=CC(C)C=CC2C(C2C=CC3C(C(CC(O3)CC(=O)O)O)O)C)C)C |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Números CAS relacionados |
67999-78-4 (hydrochloride salt) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
ambruticin ambruticin, sodium salt W7783 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(7R)-5-chloro-3-phenyl-7,8-dihydrofuro[2,3-g][1,2]benzoxazole-7-carboxylic acid](/img/structure/B1664757.png)
